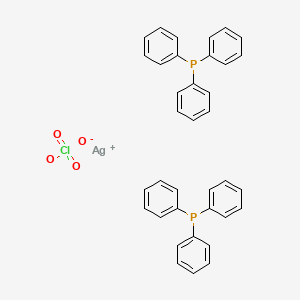![molecular formula C12H20O2 B12554908 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane CAS No. 143682-00-2](/img/structure/B12554908.png)
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two cyclic systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under controlled conditions to yield the desired spiro compound . The reaction mixture is often stirred vigorously and maintained at specific temperatures to ensure optimal yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of iodinated derivatives.
Applications De Recherche Scientifique
6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds.
Medicine: Investigated for its role in drug synthesis and as a potential therapeutic agent.
Industry: Utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
6,6-Dimethyl-4,8-dioxospiro[2.5]octane-1,1,2,2-tetracarbonitrile: Shares a similar spiro structure but with different functional groups.
2,6-Dimethyloctane: Another compound with a similar carbon skeleton but different functional groups.
Uniqueness: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2
Propriétés
Numéro CAS |
143682-00-2 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
6,6-dimethyl-2-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane |
InChI |
InChI=1S/C12H20O2/c1-9(2)5-10-6-12(10)13-7-11(3,4)8-14-12/h5,9H,6-8H2,1-4H3 |
Clé InChI |
YAOHUEULTGOUTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C=C1CC12OCC(CO2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


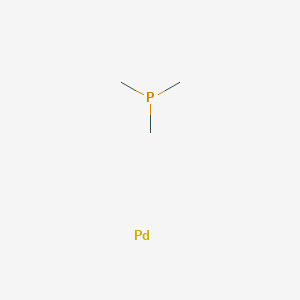
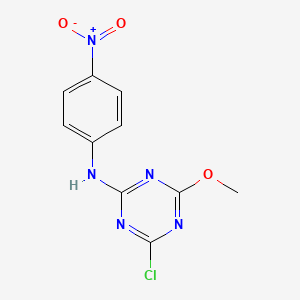
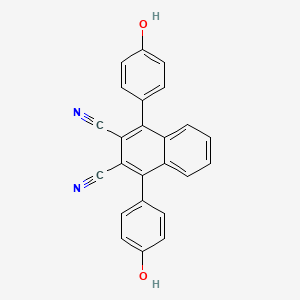
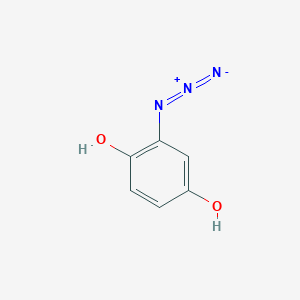
![2,3-Dibenzylidenebicyclo[2.2.1]heptane](/img/structure/B12554877.png)

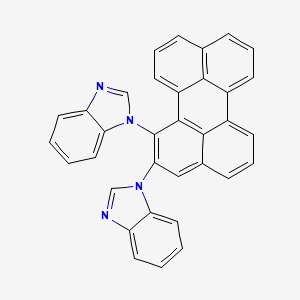
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
![Carbamic acid, [(1S)-2-hydroxy-1-phenylethyl]-, methyl ester](/img/structure/B12554903.png)
![1-Chloro-2-{1-[1-(4-chlorophenyl)-2-nitroethoxy]but-3-yn-1-yl}benzene](/img/structure/B12554915.png)
![Thiazole, 4-[(diphenylphosphinyl)methyl]-2-methyl-](/img/structure/B12554920.png)
![Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-](/img/structure/B12554930.png)
